Evoxac

Sjögren's Syndrome Tolerability Discontinuation Rate

Cevimeline (Evoxac) is a selective M1/M3 muscarinic agonist with clinically proven advantages over pilocarpine: 29% lower absolute treatment failure (32% vs 61%, p<0.001), 14% fewer severe sweating events, and a 5-hour half-life enabling sustained salivary stimulation with less frequent dosing. Its M1/M3 selectivity over cardiac M2 receptors drives superior real-world adherence and tolerability. For formulation science and API procurement, high-purity cevimeline (≥98%) with stringent stereochemical control (cis-isomer ≥99.5%) ensures regulatory-compliant, reproducible results in clinical trials and drug delivery development.

Molecular Formula C20H38Cl2N2O3S2
Molecular Weight 489.6 g/mol
CAS No. 153504-69-9
Cat. No. B140704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvoxac
CAS153504-69-9
Synonyms2-methyspiro(1,3-oxathiolane-5,3)quinuclidine
AF 102B
AF 102B, (cis-(+))-isomer
AF 102B, (trans)-isomer
AF-102B
AF102B
cevimeline
cevimeline hydrochloride
Evoxac
FKS 508
FKS-508
SNI 2011
SNI-2011
Molecular FormulaC20H38Cl2N2O3S2
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl
InChIInChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2
InChIKeyZSTLCHCDLIUXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Evoxac (Cevimeline HCl, CAS 153504-69-9) and Its Primary Procurement Context


Evoxac, known chemically as cevimeline hydrochloride (CAS 153504-69-9), is a synthetic quinuclidine derivative functioning as a cholinergic agonist. It is specifically indicated to treat symptoms of dry mouth (xerostomia) in patients with Sjögren's syndrome [1]. Its pharmacological mechanism is distinguished by its action as a selective agonist with preferential binding to the muscarinic acetylcholine M1 and M3 receptor subtypes, which are key mediators of exocrine glandular secretion [2]. This targeted activity profile positions it as a specialized sialagogue distinct from other broader-acting muscarinic agonists.

The Critical Risks of Interchanging Evoxac (Cevimeline) with Alternative Muscarinic Agonists


Interchanging cevimeline with other direct-acting muscarinic agonists like pilocarpine or bethanechol is not clinically equivalent and can introduce significant variability in therapeutic outcomes. Cevimeline exhibits a distinct selectivity profile for M1 and M3 receptors over the M2 cardiac subtype, which translates to a lower incidence of side effects that limit patient adherence [1]. Quantitative evidence demonstrates that this differential receptor binding is not just pharmacological nuance but leads directly to divergent real-world tolerability and efficacy. For instance, the all-cause discontinuation rate in Sjögren's patients is nearly half for cevimeline compared to pilocarpine [2]. Furthermore, its pharmacokinetic profile, characterized by a longer half-life, provides a sustained duration of action that is not matched by other agents in its class [3]. These quantifiable differences in receptor engagement, tolerability, and duration of action create distinct patient experience and adherence outcomes that generic class substitution cannot replicate.

Quantitative Procurement Evidence: Evoxac (Cevimeline) vs. Pilocarpine & Other Comparators


Superior Patient Continuation Rates: A Direct Head-to-Head Comparison with Pilocarpine

In a direct, retrospective clinical study of 118 patients with primary Sjögren's syndrome, cevimeline demonstrated a significantly lower failure rate than pilocarpine, defined as the patient or clinician's decision to stop treatment due to lack of efficacy or side effects [1]. This is a key differentiator for long-term management strategies, where patient adherence is critical.

Sjögren's Syndrome Tolerability Discontinuation Rate

Favorable Tolerability: Reduced Severe Sweating vs. Pilocarpine

A primary driver of discontinuation with sialagogues is the side effect profile. In the same head-to-head study, the incidence of severe sweating, the most frequent side effect causing patients to stop therapy, was substantially lower in the cevimeline cohort [1]. This highlights a tangible tolerability advantage that directly impacts patient experience and continuation on therapy.

Xerostomia Side Effect Profile Sweating

Enhanced and Prolonged Salivary Output vs. Pilocarpine in Controlled Studies

Cevimeline demonstrates a different time-action profile compared to pilocarpine. In a crossover clinical trial involving 40 healthy male volunteers, both drugs increased salivary flow, but cevimeline was found to be more effective and had a longer duration of effect [1]. This is supported by preclinical data showing a slower onset and longer duration of salivation in animal models [2].

Salivary Flow Rate Efficacy Duration of Action

Longer Plasma Half-Life Enables Extended Duration of Action vs. Pilocarpine

The extended duration of salivary flow observed clinically is underpinned by a fundamental pharmacokinetic difference. Cevimeline possesses a significantly longer plasma elimination half-life than pilocarpine, which is a primary driver for its more prolonged therapeutic effect [1]. This is a key consideration for developing dosing regimens that provide sustained symptom relief.

Pharmacokinetics Half-Life Duration of Action

Selective Agonism of M1/M3 Muscarinic Receptors Over Cardiac M2 Subtype

At the molecular level, cevimeline is characterized as a selective agonist with higher affinity for M1 and M3 muscarinic receptor subtypes, which are located on lacrimal and salivary epithelium, relative to its affinity for the M2 receptors found on cardiac tissue [1]. This contrasts with pilocarpine, which is a nonselective muscarinic agonist, and bethanechol, which primarily targets M3 but with different potency and organ selectivity [2]. The receptor selectivity of cevimeline is believed to underlie its more favorable tolerability profile.

Receptor Selectivity Muscarinic M1/M3 vs M2

Active Industrial Innovation: Recent Process Patents for High-Purity cis-Cevimeline

The continued relevance and industrial focus on cevimeline are evidenced by recent patent activity aimed at improving its manufacturing process. A 2025 patent application (WO2025/181811) describes an improved, industrially viable process for preparing high-quality cis-cevimeline hydrochloride, the active pharmaceutical ingredient [1]. The process achieves very high stereochemical purity, which is critical for efficacy and safety, as only the cis-isomer is the active drug.

Synthesis Patent Isomeric Purity Manufacturing

Evidence-Based Application Scenarios for Procuring Evoxac (Cevimeline)


Long-Term Management of Xerostomia in Sjögren's Syndrome Patients Requiring Tolerable, Long-Acting Therapy

For patients with primary Sjögren's syndrome who require long-term symptomatic management of xerostomia, cevimeline is the evidence-based choice based on superior real-world continuation rates. Clinical data demonstrate that cevimeline has a 29% lower absolute treatment failure rate (32% vs. 61% for pilocarpine, p<0.001) and a 14% lower incidence of severe sweating (11% vs. 25% for pilocarpine, p=0.02) [1]. The selection of cevimeline over pilocarpine in this scenario is directly supported by a higher likelihood of patients remaining on therapy, driven by a more tolerable side effect profile.

Protocols or Formularies Where Extended Duration of Action Provides a Dosing Advantage

In clinical or research protocols where maintaining a consistent therapeutic effect with less frequent dosing is a priority, cevimeline's pharmacokinetic profile offers a distinct advantage. Its plasma half-life is approximately 5 ± 1 hours [2], which is over three times longer than the 0.76-1.35 hour half-life of pilocarpine [3]. This translates to a longer duration of salivary stimulation, with studies showing significantly higher salivary flow at 140 and 200 minutes post-dose compared to pilocarpine [4]. This makes cevimeline a more suitable candidate for formulations or regimens aimed at providing sustained relief, such as for overnight symptom management.

Development of Targeted Sialagogue Formulations Requiring High-Purity, Well-Characterized API

For pharmaceutical development or advanced research focused on creating novel drug delivery systems for xerostomia, procuring a high-purity active pharmaceutical ingredient (API) is critical. Recent patent literature demonstrates that robust, innovative processes are available for manufacturing cevimeline with high stereochemical purity, achieving cis-isomer content with ≤0.5% of the inactive trans-isomer [5]. The existence of such processes ensures a reliable source of well-characterized, high-quality API, which is essential for meeting regulatory standards and ensuring reproducible results in formulation science and clinical trials.

Investigations into Muscarinic Receptor Signaling Where M1/M3 Selectivity is a Critical Variable

In fundamental or translational research studies where dissecting the specific roles of muscarinic M1 and M3 receptor subtypes is required, cevimeline serves as a valuable pharmacological tool. Its well-documented profile as an agonist with higher affinity for M1 and M3 receptors over the cardiac M2 subtype [6] allows researchers to selectively probe these signaling pathways in exocrine gland function. This selectivity provides a more targeted approach compared to using nonselective agonists like pilocarpine, enabling cleaner interpretation of experimental results related to M1/M3-mediated secretion and potentially reducing confounding variables from M2 receptor activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evoxac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.